Technical Guide: 5,7-Dioxaspiro[2.5]octan-6-one (CAS 4437-68-7)
Technical Guide: 5,7-Dioxaspiro[2.5]octan-6-one (CAS 4437-68-7)
The following technical guide details the physicochemical profile, synthesis, safety protocols, and applications of CAS 4437-68-7 , chemically known as 5,7-Dioxaspiro[2.5]octan-6-one .
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Executive Summary & Chemical Identity
CAS 4437-68-7 represents a specialized spiro-cyclic carbonate intermediate, 5,7-Dioxaspiro[2.5]octan-6-one .[1] It is a critical building block in organic synthesis, most notably serving as a structural precursor for the cyclopropane moiety in the synthesis of leukotriene receptor antagonists like Montelukast (Singulair) . Beyond pharmaceutical applications, it acts as a strained monomer in radical ring-opening polymerization, offering unique volume-expansion properties during polymer formation.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 5,7-Dioxaspiro[2.5]octan-6-one |
| Synonyms | 1,1-Cyclopropanedimethanol cyclic carbonate; Cyclopropane-1,1-diyl-dimethanol carbonate |
| CAS Number | 4437-68-7 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | O=C1OCC2(CC2)CO1 |
| Structure Class | Spiro-cyclic carbonate (Strained Ring) |
Physicochemical Properties
Understanding the physical state of CAS 4437-68-7 is vital for process design. The molecule features a strained cyclopropane ring fused spiro-chemically to a six-membered carbonate ring. This strain contributes to its reactivity and susceptibility to ring-opening reactions.
| Property | Value / Description | Technical Context |
| Physical State | Liquid / Oil | Typically isolated as a yellowish oil. |
| Boiling Point | Low / Volatile | Often isolated via vacuum distillation or kept in solution due to volatility and thermal instability. |
| Solubility | Organic Solvents | Soluble in Dichloromethane (DCM), Ethyl Acetate, Hexanes, and Diethyl Ether. |
| Stability | Moisture Sensitive | The carbonate linkage is susceptible to hydrolysis; requires storage under inert atmosphere (N₂/Ar). |
| Reactivity | Electrophilic | The carbonyl carbon is electrophilic; the ring system is prone to nucleophilic attack and ring-opening polymerization. |
Critical Note on Volatility: Literature indicates that due to its relatively low boiling point and strained nature, this compound is frequently maintained in solution (e.g., in Et₂O) at low temperatures (-78 °C to -20 °C) to prevent degradation or polymerization.
Synthesis & Production Workflows
The synthesis of 5,7-Dioxaspiro[2.5]octan-6-one typically proceeds via the cyclization of 1,1-bis(hydroxymethyl)cyclopropane (CAS 39590-81-3). Two primary routes are employed depending on scale and safety constraints:
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Phosgene/Triphosgene Route: High yield, requires strict safety controls.
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Carbonate Exchange Route: Uses Ethyl Chloroformate or Diethyl Carbonate (greener, but may require catalysts).
Synthesis Pathway Diagram
The following diagram illustrates the standard laboratory synthesis using Triphosgene, a safer solid substitute for phosgene gas.
Caption: Synthesis of CAS 4437-68-7 via cyclization of the diol precursor using an activated carbonate source.
Protocol Summary (Triphosgene Method):
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Setup: Flame-dried glassware, inert atmosphere (Argon/Nitrogen).
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Dissolution: Dissolve 1,1-bis(hydroxymethyl)cyclopropane in anhydrous DCM/Pyridine.
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Addition: Add Triphosgene (0.33 equiv) dissolved in DCM dropwise at 0°C or lower.
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Quench: Quench carefully with saturated NH₄Cl or water (destroying excess phosgene equivalents).
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Isolation: Extract with organic solvent, dry over MgSO₄, and concentrate carefully (avoid high heat).
Safety Data Sheet (SDS) Guidelines
Note: A specific, legally binding SDS for pure CAS 4437-68-7 is rare in public databases due to its status as an intermediate. The following data is derived from chemical class properties (cyclic carbonates) and precursor hazards.
Hazard Identification (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Statements:
Handling & Storage Decision Tree
Strict moisture control is required to prevent hydrolysis back to the diol.
Caption: Operational safety workflow for handling moisture-sensitive cyclic carbonates.
First Aid Measures
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Wash immediately with soap and plenty of water. Remove contaminated clothing.[2][3][5]
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Eye Contact: Rinse thoroughly with water for at least 15 minutes. Consult a physician.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Call a poison control center.
Applications in Drug Development & Polymer Science
Pharmaceutical Intermediate (Montelukast)
CAS 4437-68-7 is a key intermediate for introducing the 1,1-disubstituted cyclopropane ring found in Montelukast.
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Mechanism: The cyclic carbonate undergoes nucleophilic ring-opening (e.g., with a Grignard reagent or cyanide source) to yield the necessary 1-(hydroxymethyl)cyclopropane derivatives.
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Advantage: Using the spiro-carbonate protects the diol functionality while activating the carbon for subsequent chain extension.
Radical Ring-Opening Polymerization
In polymer chemistry, this compound is valued for its ability to undergo radical ring-opening polymerization .
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Volume Control: Unlike standard vinyl polymerization which shrinks, the opening of the bicyclic system can result in volume expansion or reduced shrinkage, valuable for dental resins and high-precision coatings.
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Copolymerization: It can be copolymerized with vinyl monomers (e.g., styrene, acrylates) to introduce degradable carbonate linkages into the polymer backbone.
References
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Sanda, F., Takata, T., & Endo, T. (1994). Synthesis and radical polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety. Macromolecules.
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University of Southampton. (2021). Research Repository: Synthesis of 5,7-dioxaspiro[2.5]octan-6-one.
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GuideChem. (2025). Chemical Properties of 1-(Hydroxymethyl)cyclopropaneacetonitrile and related intermediates.
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ChemicalBook. (2025).[6] Product List: Cyclopropane derivatives.
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PubChem. (2025). Compound Summary: Cyclic Carbonates.
